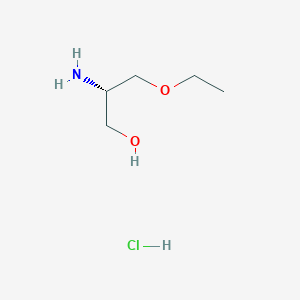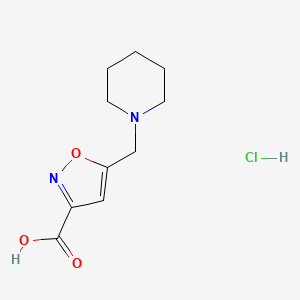
3-Bromo-5-chloro-4-pyridinecarboxylic acid
Overview
Description
“3-Bromo-5-chloro-4-pyridinecarboxylic acid” is a chemical compound with the CAS Number: 1214377-41-9 . It has a molecular weight of 236.45 . The IUPAC name for this compound is 3-bromo-5-chloroisonicotinic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H3BrClNO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H, (H,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The storage temperature for this compound is 2-8°C .Scientific Research Applications
Synthesis and Characterization
3-Bromo-5-chloro-4-pyridinecarboxylic acid and its derivatives have been extensively studied in the context of synthesis and chemical characterization. Key research includes:
Synthesis as an Intermediate
It's been used as an important intermediate in the synthesis of new insecticides, such as chlorantraniliprole. The synthesis process involves multiple steps like bromination, dehydrogenation, and hydrolysis, achieving a total yield of around 41.3% (Niu Wen-bo, 2011).
Characterization of Derivatives
Various derivatives of this compound have been synthesized and characterized using techniques like NMR spectroscopy and X-ray crystallography. This includes compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, offering insights into their structural and chemical properties (G. Anuradha et al., 2014).
Chemical Reactions and Mechanisms
The compound plays a crucial role in various chemical reactions and mechanistic studies:
Halogen-rich Intermediates
Research has demonstrated the use of halopyridine isomers, including this compound, as valuable building blocks in medicinal chemistry. These compounds are instrumental in synthesizing pentasubstituted pyridines (Yong-Jin Wu et al., 2022).
Suzuki Cross-Coupling Reactions
This acid and its derivatives have been used in Suzuki cross-coupling reactions to yield novel heteroarylpyridines, showing their versatility in organic synthesis (Paul R. Parry et al., 2002).
Biological Activities and Applications
While avoiding specifics on drug use and side effects, the compound's derivatives have shown potential in biological activities:
Antibacterial Activities
Some derivatives, such as 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, have demonstrated significant antibacterial properties (Wang et al., 2008).
Insecticidal and Fungicidal Activities
Compounds synthesized from this compound have shown insecticidal and fungicidal activities. For instance, certain compounds exhibited high growth inhibitory rates against pests like Mythimna separata and pathogens like Physalospora piricola (Yan Zhang et al., 2019).
Safety and Hazards
The safety information for “3-Bromo-5-chloro-4-pyridinecarboxylic acid” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . It’s important to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .
properties
IUPAC Name |
3-bromo-5-chloropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZVXDSMPQULJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214377-41-9 | |
| Record name | 3-bromo-5-chloropyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride](/img/structure/B1382519.png)




![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B1382527.png)




